molecular formula C21H20FN3O3S B11257744 Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11257744
M. Wt: 413.5 g/mol
InChI Key: KPLYHAUEVWSWPC-UHFFFAOYSA-N
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Description

Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a fluorobenzyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, ethyl, and fluorobenzyl thioether groups through various substitution and coupling reactions. The reaction conditions often involve the use of strong bases, catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-cyclopropyl-1-ethyl-2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
  • Methyl 7-cyclopropyl-1-ethyl-2-((2-bromobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Uniqueness

Methyl 7-cyclopropyl-1-ethyl-2-((2-fluorobenzyl)thio)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the presence of the fluorobenzyl thioether group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 7-cyclopropyl-1-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H20FN3O3S/c1-3-25-18-17(14(20(27)28-2)10-16(23-18)12-8-9-12)19(26)24-21(25)29-11-13-6-4-5-7-15(13)22/h4-7,10,12H,3,8-9,11H2,1-2H3

InChI Key

KPLYHAUEVWSWPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=O)N=C1SCC4=CC=CC=C4F

Origin of Product

United States

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